2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
Mode of Action
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide interacts with its targets, the MET I, by inhibiting their function . This inhibition disrupts the normal flow of electrons within the electron transport chain, thereby affecting the production of ATP, the energy currency of the cell .
Biochemical Pathways
The affected pathway is the electron transport chain, a component of the cellular respiration process . The downstream effects of this disruption can lead to a decrease in ATP production, which can affect various cellular processes that rely on ATP for energy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within the cell due to the inhibition of MET I . This can lead to a decrease in ATP production, affecting various cellular processes that rely on ATP for energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C–C bond cleavage and cyclization to form the desired benzodiazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and are synthesized from similar precursors.
Uniqueness
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-11-6-5-10(8-12(11)17-9)14(19)18-13-4-2-3-7-15-13/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPRQIDFPIDAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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